利托那韦

描述

利托那韦是一种抗逆转录病毒药物,主要与其他药物联合使用来治疗 HIV/AIDS。 它属于蛋白酶抑制剂类,商品名为 Norvir . 利托那韦最初被开发为一种独立的抗病毒剂,但现在更常用于抑制代谢其他蛋白酶抑制剂的酶,从而增强其他蛋白酶抑制剂的效力 .

作用机制

利托那韦抑制 HIV 病毒蛋白酶,阻止 gag-pol 多蛋白的裂解。 这导致产生非感染性的未成熟病毒颗粒 . 利托那韦还作为细胞色素 P450 3A4 (CYP3A4) 的强效抑制剂,通过减缓其代谢来提高其他蛋白酶抑制剂的血浆浓度 .

类似化合物:

洛匹那韦: 另一种蛋白酶抑制剂,常与利托那韦联合使用。

沙奎那韦: 具有类似作用机制的蛋白酶抑制剂。

茚地那韦: 以其用于治疗 HIV/AIDS 的联合疗法而闻名.

独特性: 利托那韦抑制 CYP3A4 的独特能力使其成为增强其他蛋白酶抑制剂功效的重要组成部分。 这种特性使其与其他没有相同水平酶抑制能力的蛋白酶抑制剂区别开来 .

科学研究应用

利托那韦在科学研究中具有广泛的应用:

化学: 用作研究蛋白酶抑制和酶动力学的模型化合物。

生物学: 用于研究病毒复制和耐药机制。

医学: 在开发治疗 HIV/AIDS 和丙型肝炎的联合疗法中不可或缺。

工业: 用于制药产品的制剂以及研究药物相互作用.

生化分析

Biochemical Properties

Ritonavir interacts with various enzymes and proteins. It inhibits the cytochrome P450 (CYP) 3A4 enzyme, which reduces the metabolism of concomitantly administered protease inhibitors . This interaction changes the pharmacokinetic parameters of the other protease inhibitors, including their area under the curve (AUC), maximum concentration (Cmax), minimum concentration (Cmin), and half-life (t1/2), thereby increasing their bioavailability .

Cellular Effects

Ritonavir has significant effects on various types of cells and cellular processes. For instance, it triggers endoplasmic reticulum stress, leading to mitochondria-mediated apoptosis in cells treated with this protease inhibitor . It also plays a role in limiting cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels .

Molecular Mechanism

Ritonavir exerts its effects at the molecular level through several mechanisms. It binds directly to the active site of the main protease, thus stopping viral replication by blocking the processing of the polyprotein precursors . It also inhibits the cytochrome P450 3A4 enzyme, which reduces the metabolism of concomitantly administered protease inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, ritonavir’s effects change over time. For instance, even during chronic ritonavir administration, its potent CYP3A inhibitory effect appears to predominate

Dosage Effects in Animal Models

In animal models, the effects of ritonavir vary with different dosages. For example, female ferrets dosed with 20 or 100 mg/kg nirmatrelvir/ritonavir twice-daily show a 1–2 log order reduction of viral RNA copies and infectious titers .

Metabolic Pathways

Ritonavir is involved in various metabolic pathways. It inhibits the cytochrome P450 3A4 enzyme, which reduces the metabolism of concomitantly administered protease inhibitors . This inhibition allows unbound nirmatrelvir trough concentration to exceed the antiviral in vitro 90% effective concentration throughout the dosing period .

Transport and Distribution

Ritonavir is transported and distributed within cells and tissues. It is known to limit cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels

Subcellular Localization

It is known that ritonavir may limit cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels .

准备方法

合成路线和反应条件: 利托那韦通过多步合成过程合成,涉及几个关键中间体。合成从制备噻唑环开始,然后将该环与受保护的氨基酸衍生物偶联。 后续步骤包括形成羟乙胺核心,最后与氨基甲酸酯衍生物偶联 .

工业生产方法: 利托那韦的工业生产涉及优化合成路线,以确保高产率和纯度。 这包括使用高效液相色谱 (HPLC) 进行纯化,以及应用稳健的反应条件来最大限度地减少杂质 .

化学反应分析

反应类型: 利托那韦经历了几种类型的化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 使用过氧化氢和高锰酸钾等常见的氧化剂。

还原: 使用硼氢化钠等还原剂。

相似化合物的比较

Lopinavir: Another protease inhibitor often used in combination with ritonavir.

Saquinavir: A protease inhibitor with a similar mechanism of action.

Indinavir: Known for its use in combination therapies for HIV/AIDS.

Uniqueness: Ritonavir’s unique ability to inhibit CYP3A4 makes it an essential component in boosting the efficacy of other protease inhibitors. This property distinguishes it from other protease inhibitors that do not have the same level of enzyme inhibition .

属性

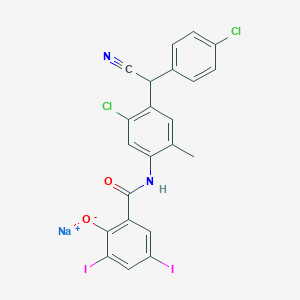

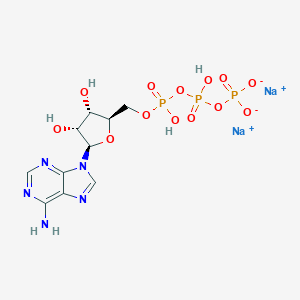

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-XGKFQTDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048627 | |

| Record name | Ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ritonavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, Freely soluble in methanol and ethanol; soluble in isopropanol., In water, 1.1X10-4 mg/L @ 25 °C /Estimated/, 1.26e-03 g/L | |

| Record name | Ritonavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00503 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RITONAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ritonavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.1X10-27 mm Hg @ 25 °C /Estimated/ | |

| Record name | RITONAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Ritonavic inhibits the HIV viral proteinase enzyme that normally cleaves the structural and replicative proteins that arise from major HIV genes, such as *gag* and *pol*. *Gag* encodes proteins involved in the core and the nucleocapsid, while *pol* encodes the the HIV reverse transcriptase, ribonuclease H, integrase, and protease. The *pol*-encoded proteins are initially translated in the form of a larger precursoe polypeptide, *gag-pol*, and needs to be cleaved by HIV protease to form other complement proteins. Ritonavir prevents the cleavage of the *gag-pol* polyprotein, which results in noninfectious, immature viral particles. Ritonavir is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme present both in the intestinal tract and liver. It is a type II ligand that perfectly fits into the CYP3A4 active site cavity and irreversibly binds to the heme iron via the thiazole nitrogen, which decreases the redox potential of the protein and precludes its reduction with the redox partner, cytochrome P450 reductase. Ritonavir may also play a role in limiting cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels., Unlike nucleoside antiretroviral agents, the antiviral activity of ritonavir does not depend on intracellular conversion to an active metabolite. Ritonavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, saquinavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of HIV protease inhibitors and some nucleoside or nonnucleoside antiretroviral agents may be additive or synergistic., Ritonavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, ritonavir blocks maturation of the virus and causes formation of nonfunctional, immature, noninfectious virions. Ritonavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Ritonavir does not affect early stages of the HIV replication cycle; however, the drug interferes with production of infectious HIV and limits further infectious spread of the virus., While the complete mechanisms of antiviral activity of ritonavir have not been fully elucidated, ritonavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor. | |

| Record name | Ritonavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00503 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RITONAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light tan powder | |

CAS No. |

155213-67-5 | |

| Record name | Ritonavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155213-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritonavir [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155213675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritonavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00503 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ritonavir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ritonavir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=693184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3J8G9O825 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RITONAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ritonavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ritonavir?

A1: Ritonavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease []. This enzyme is crucial for the viral life cycle, specifically for the cleavage of viral polyprotein precursors into individual functional proteins necessary for viral assembly and infectivity [].

Q2: What are the downstream effects of Ritonavir inhibiting HIV-1 protease?

A2: By inhibiting HIV-1 protease, Ritonavir prevents the cleavage of viral polyproteins. This disruption results in the production of immature, non-infectious viral particles []. Consequently, viral replication is inhibited, leading to a decrease in viral load within the infected individual [].

Q3: What is the molecular formula and weight of Ritonavir?

A3: The molecular formula of Ritonavir is C37H48N6O5S2, and its molecular weight is 720.95 g/mol [].

Q4: Is there spectroscopic data available for Ritonavir?

A4: While the provided research papers don’t delve into detailed spectroscopic characterization, several analytical methods are mentioned. These include high-performance liquid chromatography (HPLC) often coupled with tandem mass spectrometry (HPLC/MS) for the quantification of Ritonavir in biological matrices [, ].

Q5: How is Ritonavir absorbed and metabolized in the body?

A5: Ritonavir exhibits variable oral bioavailability due to its poor aqueous solubility [, ]. It undergoes extensive first-pass metabolism, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the liver and intestines [, ].

Q6: Are there any specific drug interactions with Ritonavir that clinicians should be aware of?

A7: Numerous drug-drug interactions with Ritonavir have been documented. For example, Ritonavir significantly reduces the systemic exposure of gemfibrozil [], and co-administration with omeprazole decreases atazanavir exposure []. Careful consideration of potential interactions is crucial when prescribing Ritonavir, and dose adjustments may be necessary.

Q7: Does Ritonavir induce the activity of any drug-metabolizing enzymes?

A8: Interestingly, despite being a potent CYP3A4 inhibitor, Ritonavir has been shown to induce the activity of CYP2B6 []. This induction is rapid, occurring after just three days of Ritonavir administration, and persists for a minimum of two weeks []. This dual nature of Ritonavir as both an inducer and inhibitor of drug-metabolizing enzymes highlights the complexity of its pharmacokinetic profile.

Q8: What are the implications of Ritonavir inducing CYP2B6 activity?

A9: The induction of CYP2B6 by Ritonavir can have significant clinical implications, particularly regarding drug interactions []. It may explain previously unexplained interactions and necessitate dose adjustments for drugs metabolized by CYP2B6.

A10: Yes, HIV can develop resistance to Ritonavir, primarily through mutations in the HIV protease gene [, , ]. These mutations can reduce Ritonavir's ability to bind to and inhibit the protease enzyme.

Q9: Is there cross-resistance between Ritonavir and other HIV protease inhibitors?

A11: Yes, cross-resistance can occur between Ritonavir and other protease inhibitors. For example, patients failing indinavir or ritonavir therapy may develop resistance to a subsequent regimen containing Ritonavir and saquinavir due to the presence of mutations associated with resistance to Ritonavir/saquinavir monotherapy [].

Q10: How does the emergence of drug resistance impact the clinical use of Ritonavir?

A12: The development of resistance necessitates the use of combination antiretroviral therapy, including Ritonavir, to suppress viral replication effectively and prevent the emergence of resistant viral strains [, , ]. Genotypic resistance testing is a valuable tool to guide treatment decisions and optimize therapy for patients failing Ritonavir-containing regimens [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。